Src Kinase Inhibitor I
Übersicht
Beschreibung
Src Kinase Inhibitor I (SKI-1) is a potent, selective, and dual site Src tyrosine kinase family inhibitor . It is also known as 4-(4-Phenoxyanilino)-6,7-dimethoxyquinazoline . It is a synthetic compound with a molecular weight of 373.41 . It is soluble in DMSO to 50 mM .
Chemical Reactions Analysis
Src Kinase Inhibitor I is known to inhibit Src family tyrosine kinase (IC50 values are 44 and 88 nM for Src and Lck, respectively) . It is cell-permeable, reversible, and ATP-competitive . It interacts with both ATP and peptide-binding sites . It also inhibits VEGFR2 and C-fms (IC50 values are 0.32 and 30 µM, respectively) .
Physical And Chemical Properties Analysis
Src Kinase Inhibitor I is a solid compound . It is soluble in DMSO to 50 mM . Its molecular weight is 373.41 .
Wissenschaftliche Forschungsanwendungen
Targeting Src Family Kinases in Cancer Therapies
Src family kinases play a crucial role in tumor development across multiple cancer types. Despite the promise of Src inhibitors in preclinical studies, early-phase clinical trials have shown minimal activity when used as single agents. However, combining Src inhibitors with other therapies may overcome resistance to current anticancer treatments and prevent metastatic recurrence, highlighting the potential of Src inhibitor-containing combinatorial regimens in clinical use (Zhang & Yu, 2012).
Src Inhibitor as a Probe for Growth Factor Signaling
The small-molecule inhibitor SU6656 has shown selectivity for Src family kinases, providing a tool to dissect the role of Src in cellular signal transduction pathways. It confirmed that Src family kinases are necessary for Myc induction and DNA synthesis in response to PDGF stimulation, offering insights into the mechanisms of growth factor signaling and the potential therapeutic applications of Src inhibition (Blake et al., 2000).
Novel Src Family-selective Tyrosine Kinase Inhibitor
A study on a new protein-tyrosine kinase inhibitor selective for the Src family underscores its impact on T cell receptor-induced T cell activation. This inhibitor is a potent antagonist of Lck and FynT, two Src family kinases crucial for T cell function, highlighting its potential as a therapeutic tool in diseases where T cell activation is dysregulated (Hanke et al., 1996).
Src and Cancer Invasion
Src kinase's activation influences cell migration, invasion, and other tumor progression-related events such as epithelial–mesenchymal transition (EMT) and metastasis development. Inhibitors targeting Src are considered promising drugs for cancer therapy due to their potential to interfere with these critical processes (Guarino, 2010).
Dasatinib: A Potent SRC Inhibitor
Dasatinib, a potent SRC inhibitor, has been explored in various solid tumors for its cytostatic effects, including inhibiting cell proliferation, invasion, and metastasis. Additionally, it demonstrates the inhibition of osteoclast activity, offering a rationale for its use in treating metastatic bone lesions and as a part of combination therapy in solid tumors (Araujo & Logothetis, 2010).
Safety And Hazards
While specific safety and hazards related to Src Kinase Inhibitor I are not explicitly mentioned in the search results, it is known that kinase inhibitors can have side effects such as myelosuppression, bleeding, fluid retention, body weight loss, severe pleural effusions, or increased risk of infections .
Zukünftige Richtungen
The future of kinase drug discovery, including Src Kinase Inhibitor I, lies in understanding the molecular origin of cancers to identify new targets . Clinical trials are trying to identify the appropriate sequence of available kinase inhibitors to make better use of the current protein kinase inhibitor armamentarium . Also, testing these drugs in the adjuvant setting in patients with high risk of recurrence might offer some clinical benefit . Development of resistance, side effects, and cost are major limitations of protein kinase inhibitors, therefore understanding of the molecular mechanisms of resistance and designing protein kinase inhibitors to obviate the resistance would help overcome the resistance . Finally, collaboration between international organizations for cancer research and voluntary and charity organizations might help reduce the cost .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-26-20-12-18-19(13-21(20)27-2)23-14-24-22(18)25-15-8-10-17(11-9-15)28-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWVGXGXHPOEPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363056 | |
Record name | Src Kinase Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Src Kinase Inhibitor I | |
CAS RN |
179248-59-0 | |
Record name | Src Kinase Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179248-59-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.